2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol
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Overview
Description
2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol is a complex organic compound with a unique structure that includes amino, methylamino, nitro, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol typically involves multiple steps, starting from readily available precursors. The process often includes nitration, amination, and alkylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amino derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-methyl-2-heptanol: Similar in structure but with different functional groups.
6-Aminouracil: Shares the amino and pyrimidinyl groups but lacks the nitro and ethanol groups.
Uniqueness
2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[[6-amino-2-(methylamino)-5-nitropyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N6O3/c1-9-7-11-5(8)4(13(15)16)6(12-7)10-2-3-14/h14H,2-3H2,1H3,(H4,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFFHXLEGHEVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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